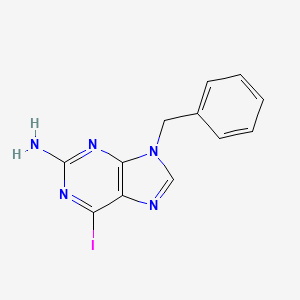

2-Amino-9-benzyl-6-iodopurine

Description

Significance of Purine (B94841) Derivatives in Biological Systems and Drug Discovery

Purines are fundamental heterocyclic compounds, forming the backbone of essential biomolecules. numberanalytics.com Their core structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is central to life processes. rsc.org The most well-known purine derivatives are adenine (B156593) and guanine (B1146940), the essential building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. numberanalytics.comwikipedia.org Beyond their role in genetics, purines are integral to cellular metabolism and signaling. numberanalytics.com Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency of the cell, driving countless biochemical reactions. numberanalytics.com Furthermore, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as crucial second messengers in signal transduction pathways. numberanalytics.com

The inherent biological importance of the purine scaffold has made it a "privileged scaffold" in drug discovery. rsc.org This means that the purine structure is frequently found in molecules with potent biological activity. rsc.org By modifying the purine core with various substituents, medicinal chemists can design molecules that interact with a wide range of biological targets, including enzymes and receptors. researchgate.net This has led to the development of numerous purine-based drugs with diverse therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents. rsc.orgnih.gov

Overview of Halogenated Purines as Synthetic Intermediates

The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the purine ring is a key strategy in synthetic medicinal chemistry. tandfonline.comnih.gov Halogenated purines, particularly at the C2, C6, and C8 positions, serve as highly valuable synthetic intermediates. mdpi.com The carbon-halogen bond can be selectively cleaved and replaced with other functional groups through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. avcr.czchem-soc.si

The reactivity of the halogenated purine depends on both the type of halogen and its position on the purine ring. avcr.cz Generally, the reactivity follows the order of I > Br > Cl, making iodopurines particularly useful for synthetic transformations. avcr.czchem-soc.si This allows for the regioselective introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, onto the purine core. avcr.cz This versatility enables the creation of large libraries of diverse purine derivatives for biological screening and the systematic exploration of structure-activity relationships (SAR). nih.gov

Positioning of 2-Amino-9-benzyl-6-iodopurine within Purine Research Paradigms

This compound emerges as a strategically designed molecule that capitalizes on the principles of purine chemistry for drug discovery. Each of its constituent parts plays a crucial role in its utility:

The 2-amino group is a key feature found in the natural purine guanine and is known to be important for biological activity in many purine derivatives. researchgate.net

The 9-benzyl group serves as a lipophilic substituent that can influence the compound's solubility and its interactions with biological targets. sci-hub.se It also prevents certain unwanted side reactions during synthesis.

The 6-iodo group is the most reactive site on the molecule, acting as a versatile handle for introducing a wide range of chemical diversity through cross-coupling reactions. avcr.czchem-soc.si The high reactivity of the carbon-iodine bond allows for facile and selective modification at this position. avcr.cz

The combination of these features makes this compound a valuable starting material for the synthesis of novel 2-amino-6-substituted purine derivatives. These derivatives are of significant interest in the development of new therapeutic agents, particularly kinase inhibitors and other targeted therapies. researchgate.net

Structure

3D Structure

Properties

CAS No. |

553645-21-9 |

|---|---|

Molecular Formula |

C12H10IN5 |

Molecular Weight |

351.15 g/mol |

IUPAC Name |

9-benzyl-6-iodopurin-2-amine |

InChI |

InChI=1S/C12H10IN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |

InChI Key |

INJVVINKZUVZII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 9 Benzyl 6 Iodopurine and Analogues

Strategic Approaches to 6-Iodopurine (B1310063) Precursor Synthesis

The synthesis of 6-iodopurine precursors is a fundamental step in the preparation of 2-amino-9-benzyl-6-iodopurine and its analogues. A common and efficient route to 6-iodopurines involves the conversion of the more readily available 6-chloropurines. For instance, 2-amino-6-chloropurine (B14584) can be subjected to a chlorine-halogen exchange reaction to yield 2-amino-6-iodopurine. koreascience.kr This transformation is often facilitated by the use of a phase transfer catalyst. koreascience.kr

Another strategic approach involves the diazotization of 2-amino-6-substituted purines. koreascience.kr This classical method allows for the introduction of an iodine atom at the 6-position. Furthermore, a highly efficient synthesis of 6-chloro-2-iodopurine (B104377) has been achieved from hypoxanthine, utilizing a regiospecific lithiation/quenching sequence on a protected purine (B94841) intermediate. researchgate.netresearchgate.net This method provides a versatile template for further functionalization. The 6-iodopurine moiety is particularly valuable as it serves as a reactive handle for various subsequent modifications, including metal-catalyzed cross-coupling and nucleophilic substitution reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Purine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the purine scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions are crucial for the synthesis of a diverse range of purine derivatives with potential biological activities. The reactivity of halopurines in these couplings generally follows the order I > Br > Cl, making 6-iodopurines highly effective substrates. chem-soc.si

Suzuki-Miyaura Coupling Applications to 6-Iodopurines

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in the synthesis of aryl- and alkenylpurine derivatives. researchgate.net For 6-iodopurines, the Suzuki-Miyaura coupling provides a direct route to introduce a wide array of substituents at the C6 position.

The reaction of 9-benzyl-6-iodopurine with various arylboronic acids, for example, proceeds under palladium catalysis to furnish the corresponding 6-arylpurines. chem-soc.si The conditions for these reactions are often mild and tolerant of various functional groups. nobelprize.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. chem-soc.si For instance, anhydrous conditions in toluene (B28343) are often preferred for electron-rich boronic acids, while aqueous DME is suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 6-Iodopurines

| 6-Iodopurine Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 9-Benzyl-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-Benzyl-6-phenylpurine | Good | chem-soc.si |

| 2-Amino-6-iodopurine riboside | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 2-Amino-6-(4-methoxyphenyl)purine riboside | High | nih.gov |

| 6-Iodopurine-containing RNA | Various arylboronic acids | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | C6-Aryl-functionalized RNA | Good | nih.gov |

This table is illustrative and specific yields and conditions can vary based on the exact substrates and reaction parameters.

Heck Reaction Protocols for Alkenylation at C6

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene. iitk.ac.in This reaction is a valuable tool for introducing alkenyl groups at the C6 position of the purine ring. 6-Iodopurines are particularly good substrates for the Heck reaction due to the high reactivity of the carbon-iodine bond. typeset.io

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. iitk.ac.in The choice of these components can significantly influence the outcome of the reaction. For instance, the "Jeffery conditions," which utilize simple palladium salts, an inorganic base, and a tetraalkylammonium salt, are classic conditions for the Heck reaction. nih.gov Reductive Heck reactions of 6-halopurines have also been reported. czechem.cz

Negishi and Stille Coupling Reactions for Purine Derivatives

The Negishi and Stille coupling reactions are other powerful palladium-catalyzed methods for forming C-C bonds and have been successfully applied to the synthesis of purine derivatives. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. sigmaaldrich.com This reaction is known for its high selectivity and tolerance of a wide range of functional groups. nobelprize.org Hocek and coworkers reported that 6-iodopurines gave slightly better yields than their 6-chloro analogues in Negishi reactions with organozinc reagents. byu.edu

The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.org This reaction is versatile and can be used to introduce a variety of substituents, including aryl, alkenyl, and alkynyl groups, onto the purine core. wikipedia.orgnih.gov The reaction of 9-benzyl-2,6- or 6,8-dihalopurines with organostannanes has been studied, revealing that chloro-iodopurines react preferentially at the position of the iodine, which is the better leaving group. avcr.cz

Table 2: Comparison of Negishi and Stille Coupling for Purine Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Application to Purines | Reference |

| Negishi | Organozinc | High selectivity, functional group tolerance | Introduction of alkyl, aryl, and other groups at various positions. | researchgate.netcdnsciencepub.com |

| Stille | Organotin | Versatile for various substituents, stable reagents | Synthesis of aryl, alkenyl, and alkynyl purines. | nih.govlu.lv |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, including the Ullmann condensation, have long been used for the formation of C(aryl)-N and C(aryl)-O bonds. researchgate.net More recently, copper-catalyzed cross-coupling reactions have emerged as valuable methods in purine chemistry. rsc.org These reactions can be used for both C-C and C-N bond formation. chem-soc.siresearchgate.net

Copper-mediated N-arylation can occur at various positions on the purine ring, including N1, N7, and N9. chem-soc.siresearchgate.net An iron/copper co-catalyzed cross-coupling reaction has also been described for the synthesis of 6-substituted 7-deazapurines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in Purine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in purine chemistry, allowing for the displacement of a leaving group, such as a halogen, by a nucleophile. nih.gov The reactivity of halopurines in SNAr reactions generally follows the order C6 > C2 > C8. d-nb.info This selectivity allows for the stepwise functionalization of di- and tri-halopurines.

For 6-halopurines, the reactivity order can vary depending on the nucleophile and reaction conditions. While for some reactions the order is F > Cl > Br > I, for 6-halopurines, it has been observed that 6-bromopurine (B104554) and 6-iodopurine nucleosides can be more reactive than their 6-chloro counterparts in reactions with certain nucleophiles like arylamines. byu.edu SNAr reactions are widely used to introduce a variety of N-, O-, and S-nucleophiles at the C6 position of the purine ring. nih.govd-nb.info For instance, the reaction of 2-amino-6-chloropurine with amines can be acid-catalyzed. researchgate.net A greener approach using PEG-400 as a solvent for SNAr reactions of nitrogen-containing fused heterocycles has also been reported. nih.gov

Regioselective Functionalization of Dihalogenated Purine Scaffolds

The synthesis of specifically substituted purines, such as this compound, heavily relies on the differential reactivity of halogen atoms at various positions on the purine ring. The C2, C6, and C8 positions of the purine scaffold can be selectively functionalized by leveraging the distinct chemical properties of attached halogens (e.g., chloro, bromo, iodo) and by employing advanced organometallic techniques.

A common precursor in these synthetic routes is 2-amino-6-chloropurine, which undergoes N-alkylation with benzyl (B1604629) bromide, yielding primarily the N9-benzylated product, 2-amino-9-benzyl-6-chloropurine. sci-hub.setandfonline.com From this key intermediate, further functionalization can be precisely controlled.

The differential reactivity of halogens is a cornerstone of regioselective synthesis. In dihalogenated purine systems, such as 9-benzyl-2,6-dichloropurine, the chlorine atom at the C6 position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. Studies on Suzuki-Miyaura cross-coupling reactions have shown that the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid occurs with complete regioselectivity at the C6 position to give the 2-chloro-6-phenylpurine derivative. avcr.cz

Conversely, when different halogens are present, the reaction site can be dictated by the better leaving group. For instance, in 9-benzyl-6-chloro-2-iodopurine, the palladium-catalyzed cross-coupling reaction selectively occurs at the C2 position, displacing the iodo group. avcr.cz This predictable selectivity allows for a stepwise and controlled introduction of different substituents at the C6 and C2 positions. The conversion of a 6-chloropurine (B14466) to a 6-iodopurine can be achieved through SNAr iodination, and these 6-iodopurine nucleosides are excellent substrates for various cross-coupling reactions. byu.edu

Beyond the C2 and C6 positions, the C8 position can also be functionalized regioselectively. One powerful method involves the direct lithiation of the C8 position. For example, 9-substituted 2-amino-6-chloropurines can be efficiently halogenated, alkylated, or formylated at the C8 position via lithiation, which requires the protection of the exocyclic amino group. researchgate.net This approach demonstrates that even positions not initially substituted with a halogen can be activated and functionalized with high precision.

Table 1: Regioselective Functionalization Reactions of Dihalogenated Purine Derivatives

| Starting Material | Reagents and Conditions | Position of Functionalization | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, reflux | C6 | 9-Benzyl-2-chloro-6-phenylpurine | 95% | avcr.cz |

| 9-Benzyl-6-chloro-2-iodopurine | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, reflux | C2 | 9-Benzyl-6-chloro-2-phenylpurine | 89% | avcr.cz |

| N²-THP-2-amino-9-benzyl-6-chloropurine | 1. LDA, THF, -78 °C; 2. I₂ | C8 | N²-THP-2-amino-9-benzyl-6-chloro-8-iodopurine | 83% | researchgate.net |

Introduction and Removal of Protecting Groups in this compound Synthesis

The presence of the exocyclic amino group at the C2 position of the purine ring necessitates the use of protecting groups to prevent unwanted side reactions during subsequent functionalization steps. libretexts.org The choice of protecting group is critical, as it must be stable under the reaction conditions for functionalization and easily removable without affecting the rest of the molecule. univpancasila.ac.idmasterorganicchemistry.com

In the synthesis of this compound analogues, the synthesis often begins with 2-amino-6-chloropurine. nih.govunion.edu The initial N-benzylation is typically regioselective for the N9 position and can often be performed without protection of the exocyclic amine. sci-hub.se However, for subsequent reactions, particularly strong basic conditions or reactions involving organometallics, protection of the 2-amino group is essential to ensure high yields and prevent the formation of byproducts. researchgate.net

Common protecting groups for the amino function in purine synthesis include acyl groups like benzoyl (Bz) and isobutyryl (ibu), or other functionalities such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) groups. masterorganicchemistry.comcsic.es For instance, the benzoyl group has been used for the protection of the 2-amino function during the synthesis of oligoribonucleotides containing 2-aminopurine (B61359). csic.es

A particularly relevant example is the functionalization at the C8 position via lithiation. To achieve this, the 2-amino group of a 9-substituted 2-amino-6-chloropurine is protected with a tetrahydropyranyl (THP) group. The introduction of the THP group is typically achieved by reacting the purine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The THP group is robust enough to withstand the strongly basic conditions of lithiation with lithium diisopropylamide (LDA). researchgate.net

Following the successful functionalization, the protecting group must be removed under mild conditions. The THP group is an acetal (B89532) and is therefore readily cleaved by acid-catalyzed hydrolysis. Treatment with a mild acid, such as acetic acid in an aqueous solvent system, efficiently removes the THP group, regenerating the free amino group to yield the final product. researchgate.net

Table 2: Protection and Deprotection of the 2-Amino Group

| Reaction | Substrate | Reagents and Conditions | Protecting Group | Product | Reference |

|---|---|---|---|---|---|

| Protection | 2-Amino-9-benzyl-6-chloropurine | 3,4-Dihydro-2H-pyran, p-TsOH, DMF | THP | N²-THP-2-amino-9-benzyl-6-chloropurine | researchgate.net |

| Deprotection | N²-THP-2-amino-9-benzyl-6-chloro-8-iodopurine | Acetic acid, water, THF | THP | 2-Amino-9-benzyl-6-chloro-8-iodopurine | researchgate.net |

Chemical Reactivity and Transformative Chemistry of 2 Amino 9 Benzyl 6 Iodopurine

Reactivity Profile of the C6-Iodo Substituent

The iodine atom at the C6 position of 2-amino-9-benzyl-6-iodopurine is the most reactive site for nucleophilic substitution and cross-coupling reactions. This high reactivity is attributed to the electron-withdrawing nature of the purine (B94841) ring system and the excellent leaving group ability of iodine.

Palladium-catalyzed cross-coupling reactions are particularly effective at this position. For instance, the Suzuki-Miyaura coupling of 9-benzyl-6-iodopurine with phenylboronic acid proceeds rapidly. chem-soc.si While the reaction is fast, it has been noted that the resulting mixture may not be as clean as that obtained from the corresponding 6-chloro substrate. chem-soc.silookchem.com Nevertheless, the higher reactivity of the C6-iodo bond is a significant advantage, often leading to better yields in coupling reactions compared to chloro- or bromo-purines. chem-soc.si This enhanced reactivity allows for selective functionalization at the C6 position even in the presence of other halogens on the purine core. avcr.czresearchgate.net

The C6-iodo group readily participates in a variety of C-C bond-forming reactions, including arylation, heteroarylation, alkynylation, and alkenylation, which are discussed in more detail in subsequent sections. This reactivity makes this compound a valuable precursor for the synthesis of a diverse array of 6-substituted purine derivatives. researchgate.net

Chemical Transformations Involving the C2-Amino Group

The C2-amino group of this compound offers another site for chemical modification, although it is generally less reactive towards substitution than the C6-iodo group. The amino group can undergo various transformations, including acylation, alkylation, and diazotization followed by substitution.

While direct arylation of the C2-amino group is not commonly observed under standard Suzuki-Miyaura conditions, modifications are possible through other synthetic routes. chem-soc.si For instance, the amino group can be acetylated to form an amide, which can influence the electronic properties and subsequent reactivity of the purine ring.

In dihalogenated purines, the C2 position can be functionalized after initial reaction at the more reactive C6 position. scribd.com For example, after a Suzuki coupling at C6, the remaining halogen at C2 can be displaced by various nucleophiles. chem-soc.si Although the provided information does not detail extensive transformations specifically for the C2-amino group of this compound, the general principles of purine chemistry suggest that this group can be a handle for further derivatization. For instance, diazotization of the C2-amino group can convert it into a good leaving group, enabling the introduction of other functionalities. thieme-connect.de

Development of C-C Bond Forming Reactions at the Purine Core

The development of carbon-carbon bond forming reactions is a central theme in modern organic synthesis, and this compound is an excellent substrate for such transformations, primarily at the C6 position. rsc.org These reactions allow for the introduction of a wide range of carbon-based substituents, leading to diverse molecular architectures.

Arylation and Heteroarylation Strategies

Palladium-catalyzed cross-coupling reactions are the premier methods for introducing aryl and heteroaryl groups at the C6 position of this compound. The Suzuki-Miyaura coupling, which utilizes boronic acids, is a widely employed strategy. lookchem.comresearchgate.netrushim.ru

The reaction of 9-benzyl-6-iodopurine with various arylboronic acids under palladium catalysis proceeds efficiently to yield 6-arylpurine derivatives. chem-soc.si For instance, coupling with phenylboronic acid gives 9-benzyl-6-phenylpurine in high yield. lookchem.com The conditions for these reactions can be optimized, with anhydrous toluene (B28343) and potassium carbonate being effective for electron-rich arylboronic acids, while aqueous dimethoxyethane (DME) is often preferred for electron-poor arylboronic acids. researchgate.netrushim.ru

Heteroaryl groups can also be introduced using similar strategies, employing heteroarylboronic acids, hetarylzinc halides, or hetarylstannanes. researchgate.net This has enabled the synthesis of a broad spectrum of 6-hetarylpurine derivatives. researchgate.net

Table 1: Examples of Arylation and Heteroarylation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 9-Benzyl-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C | 9-Benzyl-6-phenylpurine | 92 | lookchem.com |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C | 9-Benzyl-6-phenylpurine | 95 | lookchem.com |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv) | Anhydrous conditions | 9-Benzyl-2-chloro-6-phenylpurine | 77 | rushim.ru |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv) | Anhydrous conditions | 9-Benzyl-6-chloro-2-phenylpurine | 81 | rushim.ru |

| 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Arylboronic acids | Pd-catalyst | 6-Arylpurine ribonucleosides | - | researchgate.net |

Alkynylation and Alkenylation Approaches

The introduction of unsaturated carbon chains, such as alkynyl and alkenyl groups, at the C6 position further expands the chemical diversity of purine derivatives. The Sonogashira coupling is the most prominent method for alkynylation, involving the reaction of a terminal alkyne with the 6-iodopurine (B1310063) in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgsci-hub.sescirp.org

This reaction has been successfully applied to various purine systems. For example, the Sonogashira coupling of 6-iodopurines with terminal alkynes provides a direct route to 6-alkynylpurines. researchgate.netbeilstein-journals.org These alkynylated products can then undergo further transformations, such as cyclization reactions. researchgate.net

Alkenylation can be achieved through several methods, including the Heck reaction and Suzuki-Miyaura coupling with alkenylboronic acids. vscht.czresearchgate.netnih.gov The Heck reaction of 9-benzyl-6-iodopurine has been reported, although it can be complicated by dimerization side reactions. researchgate.net Suzuki-Miyaura coupling with alkenylboronic acids offers a more controlled approach to the synthesis of 6-alkenylpurines. researchgate.net

Table 2: Examples of Alkynylation and Alkenylation Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| 9-Benzyl-6-iodopurine | 2-Ethynylbenzyl alcohol | Sonogashira coupling/cyclization | PdCl₂(PPh₃)₂, CuI, iPr₂NH, DMF, 60°C | (E)-9-Benzyl-6-[benzo[c]furan-1(3H)-ylidenemethyl]-9H-purine | 61 | thieme-connect.de |

| 6-Iodopurines | Terminal alkynes | Sonogashira coupling | Pd(OAc)₂/PPh₃, Acetonitrile | 6-Alkynylpurines | - | researchgate.net |

| 9-Benzyl-6-iodopurine | Alkenes | Heck reaction | - | 6-Alkenylpurines | ≤12 | researchgate.net |

| 9-Substituted 6-chloro-2-iodopurines | Alkenes | Heck reaction | - | 2-Alkenyl-6-chloropurines | 71-97 | researchgate.net |

Perfluoroalkylation Reactions

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group, can significantly alter the physicochemical and biological properties of a molecule. A notable method for the perfluoroalkylation of 6-iodopurines is a copper(I) iodide/potassium fluoride (B91410) mediated reaction with trimethyl(perfluoroalkyl)silanes. researchgate.netcas.czgrafiati.com

This reaction provides a direct route to 6-(perfluoroalkyl)purines from their 6-iodo precursors in moderate to good yields. researchgate.netcas.cz For example, reacting a 9-substituted 6-iodopurine with trimethyl(trifluoromethyl)silane in the presence of CuI and KF affords the corresponding 6-(trifluoromethyl)purine derivative. researchgate.netresearchgate.net This methodology has been applied to the synthesis of various 6-(perfluoroalkyl)purine bases and nucleosides. researchgate.netcas.cz

Table 3: Examples of Perfluoroalkylation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 9-Substituted 6-iodopurines | Trimethyl(trifluoromethyl)silane | CuI, KF | 6-(Trifluoromethyl)purine derivatives | Moderate to good | researchgate.netcas.cz |

| 9-Substituted 6-iodopurines | Heptafluoropropyl(trimethyl)silane | CuI, KF | 6-(Heptafluoropropyl)purine derivatives | Moderate to good | researchgate.netcas.cz |

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

The strategic placement of a reactive iodine atom at the C6-position of the purine ring, combined with the presence of an amino group at C2 and a benzyl (B1604629) group at N9, makes this compound a versatile scaffold for the synthesis of a wide array of conjugates and hybrid molecules. The high reactivity of the C-I bond towards palladium-catalyzed cross-coupling reactions and nucleophilic substitutions allows for the covalent attachment of various molecular entities, including amino acids, peptides, and carbohydrates. These synthetic endeavors are primarily driven by the quest for novel compounds with tailored biological activities, leveraging the purine core's inherent bioactivity and the specific functionalities of the conjugated partners.

The primary routes for the synthesis of these conjugates involve well-established organometallic cross-coupling reactions such as Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings. These reactions enable the formation of stable carbon-carbon and carbon-heteroatom bonds, providing a robust platform for molecular diversification.

Amino Acid Conjugates:

The conjugation of amino acids to the this compound core has been successfully achieved, leading to the creation of novel purinyl amino acids. A notable example is the synthesis of (purin-6-yl)alanines through a palladium-catalyzed Negishi cross-coupling reaction. nih.govrsc.org In this approach, a protected iodozincalanine derivative is coupled with 9-benzyl-6-iodopurine. The reaction proceeds efficiently under palladium catalysis, demonstrating the utility of Negishi coupling for forging a C-C bond between the purine scaffold and the amino acid side chain. nih.govrsc.orgbeilstein-journals.orgnih.govbath.ac.uk Subsequent deprotection of the resulting conjugate yields the free purinyl amino acid. nih.gov

The general strategy involves the use of a protected amino acid derivative, where the amino and carboxyl groups are masked to prevent unwanted side reactions. The choice of protecting groups is crucial and must be compatible with the conditions of the cross-coupling reaction. Following the successful conjugation, these protecting groups are removed under specific conditions to yield the final hybrid molecule.

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| This compound | Protected Iodozincalanine | Negishi | Pd(dba)2, t-Bu3P | Protected (2-Amino-9-benzylpurin-6-yl)alanine | nih.gov |

Peptide and Carbohydrate Conjugates:

While direct examples of extensive peptide and carbohydrate conjugations specifically with this compound are not extensively detailed in the available literature, the established reactivity of the 6-iodo position provides a clear blueprint for such syntheses. The methodologies developed for the modification of other 6-halopurines are directly applicable.

For instance, the Suzuki-Miyaura coupling, a powerful method for C-C bond formation, can be employed to link the purine with boronic acid-functionalized peptides or carbohydrates. researchgate.netlibretexts.orgmdpi.comresearchgate.net This reaction is known for its mild conditions and high functional group tolerance, making it suitable for complex biomolecules. mdpi.com Similarly, Stille coupling with organostannane-modified peptides or sugars offers another avenue for conjugation. avcr.czwikipedia.org

The Sonogashira coupling is particularly useful for introducing alkynyl-linked conjugates. organic-chemistry.orgnih.govwikipedia.org This reaction involves the coupling of the 6-iodopurine with a terminal alkyne-functionalized peptide or carbohydrate in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The resulting alkynyl bridge can serve as a rigid linker in the hybrid molecule.

The synthesis of such complex conjugates often requires a multi-step approach, beginning with the functionalization of the peptide or carbohydrate with a suitable reactive group (e.g., a boronic acid, organostannane, or terminal alkyne) followed by the cross-coupling reaction with this compound. Solid-phase synthesis techniques can be particularly advantageous for the preparation of peptide conjugates, allowing for the stepwise assembly of the peptide chain on a solid support before or after conjugation.

| Conjugate Type | Coupling Reaction | Typical Catalyst System | Functionalized Partner | Reference |

|---|---|---|---|---|

| Peptide/Carbohydrate | Suzuki-Miyaura | Pd(PPh3)4, Base (e.g., K2CO3) | Boronic acid or ester derivative | researchgate.netmdpi.com |

| Peptide/Carbohydrate | Stille | Pd(PPh3)4 | Organostannane derivative | avcr.czwikipedia.org |

| Peptide/Carbohydrate | Sonogashira | Pd(PPh3)4, CuI, Amine base | Terminal alkyne derivative | organic-chemistry.orgwikipedia.org |

The development of these synthetic strategies opens up possibilities for creating a diverse library of this compound-based conjugates. The choice of the conjugated moiety allows for the fine-tuning of the physicochemical properties and biological activities of the resulting hybrid molecules, making this a fertile area for research in medicinal chemistry and chemical biology.

Structure Activity Relationship Sar Investigations of 2 Amino 9 Benzyl 6 Iodopurine Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 2-amino-9-benzyl-6-iodopurine derivatives is dictated by the interplay of substituents at the C2, C6, and N9 positions of the purine (B94841) ring. The 2-amino group, the C6-iodo substituent, and the N9-benzyl group are all critical structural features. For certain biological activities, such as the depletion of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), an allyl or benzyl (B1604629) group attached through an exocyclic oxygen at the C6 position of a 2-aminopurine (B61359) derivative is a primary requirement. nih.gov While a variety of substituent groups at the N9 position are tolerated without loss of this activity, substitution at the N7 position leads to a complete loss of function. nih.gov

The modification of purines with aryl or heteroaryl substituents can dramatically alter their conformational preferences, steric profile, and hydrogen-bonding capacity, which in turn affects their interaction with biological targets. chem-soc.si The development of metal-mediated coupling reactions has significantly expanded the range of synthetically accessible arylpurine derivatives, allowing for detailed SAR studies. chem-soc.si

Impact of C2 Substitutions on Pharmacological Profiles

The 2-amino group is a key feature of the parent compound, but its modification or replacement has profound effects on the pharmacological profile. In the context of antimycobacterial agents, the presence of a chlorine atom at the C2 position, in addition to a C6-furyl and N9-benzyl group, was found to enhance activity against Mycobacterium tuberculosis. nih.gov This suggests that for certain targets, an electron-withdrawing group at C2 is preferred over the electron-donating amino group.

Conversely, for adenosine (B11128) receptor ligands, an unsubstituted 6-amino group combined with a hydrophobic C2 substituent, such as a hexynyl group, is often required for high affinity at the human A₂A adenosine receptor (hA₂AAR). nih.gov Studies on P2X7 antagonists showed that substitutions at the C2 position generally decreased potency, presumably due to steric effects. acs.org Halogens were better tolerated than an amine group at C2, but no substitution at all afforded the best results in that specific series. acs.org

The C2 position can be functionalized using palladium-catalyzed cross-coupling reactions, particularly when starting from a 2-iodo-6-chloropurine precursor. chem-soc.sinih.gov This allows for the introduction of various groups, including aryl and alkynyl moieties, to probe the steric and electronic requirements of the target binding site. chem-soc.sinih.gov

| C2 Substituent | C6 Substituent | N9 Substituent | Observed Effect | Target/Assay |

| Amino (NH₂) | Iodo (I) | Benzyl | Parent Compound | - |

| Chloro (Cl) | 2-Furyl | 4-Methoxybenzyl | Enhanced activity | M. tuberculosis |

| Hexynyl | Amino (NH₂) | Truncated Methanocarba | High affinity | hA₂AAR |

| Amino (NH₂) | Chloro (Cl) | Ribosyl | Inactive | Cytostatic (HeLa, L1210) |

Influence of C6 Modifications on Receptor Binding and Activity

The iodine atom at the C6 position of this compound is a versatile handle for introducing a wide array of chemical diversity. As a halogen, iodine is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. avcr.cz Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are frequently employed to introduce aryl, heteroaryl, or benzyl groups at this position. nih.govavcr.cz

Studies on dihalopurines reveal that the C6 position is generally more reactive than the C2 position in nucleophilic aromatic substitution and some cross-coupling reactions. chem-soc.si For instance, in 9-benzyl-2,6-dichloropurine, reactions occur preferentially at the C6 position. avcr.cz However, in chloro-iodopurines, the reaction proceeds at the position of the better leaving group, which is iodine. avcr.cz This regioselectivity is crucial for the targeted synthesis of C6-substituted derivatives.

The nature of the C6 substituent is a major determinant of biological activity. For example, replacing the halogen with a 2-furyl group led to potent antimycobacterial compounds. nih.gov In other studies, the absence of the exocyclic amino group at C6, replaced by hydrogen or a methyl group, still preserved moderate affinity for the A₃ adenosine receptor, challenging the long-held belief that the N⁶-amino group is essential for activity at all adenosine receptors. nih.gov For efficient depletion of AGT, an oxygen-linked benzyl group at C6 was found to be optimal. nih.gov

| Starting Halogen at C6 | Introduced C6 Substituent | N9 Substituent | Observed Effect/Activity |

| Iodo (I) | Phenyl | Benzyl | Product of Suzuki Coupling |

| Chloro (Cl) | 2-Furyl | Benzyl | Potent antimycobacterial activity |

| Iodo (I) | Methyl (Me) | Methanocarba Nucleoside | High binding affinity at hA₃AR |

| Chloro (Cl) | (p-Y-benzyl)thio | H or Ribofuranosyl | Inactive for AGT depletion |

Role of the N9-Benzyl Group in Modulating Biological Response

The N9-benzyl group plays a pivotal role in modulating the biological response of these purine derivatives, primarily by influencing how the molecule fits into the target's binding pocket. Potent anticonvulsant activity was observed in 9-benzyl-6-(methylamino)purine and 6-(dimethylamino)purine derivatives, identifying this class of N9-substituted purines as novel anticonvulsant agents. researchgate.net

Similarly, in the search for antimycobacterial agents, 9-benzylpurines were found to be good inhibitors of M. tuberculosis, especially when the benzyl ring carried electron-donating substituents. nih.gov The compound 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine demonstrated high antimycobacterial activity with low toxicity. nih.gov In contrast, analogous 9-aryl and 9-sulfonylarylpurines showed only weak activity, highlighting the specific contribution of the N9-benzyl moiety. nih.gov

While the N9-benzyl group is crucial for some activities, other N9-substitutions can also be effective. For instance, in the context of AGT depletion, a variety of N9-substituents are tolerated. nih.gov The choice of substituent at N9 is often used to tune the physicochemical properties of the compound, such as solubility and membrane permeability, or to mimic the ribose group of natural nucleosides. The Mitsunobu reaction is a common method for introducing substituents at the N9-position with high selectivity. gu.se

| N9 Substituent | C2/C6 Substituents | Biological Activity | Finding |

| Benzyl | C6-(dimethylamino) | Anticonvulsant | Potent activity observed |

| Benzyl (with electron-donating groups) | C2-Cl, C6-(2-furyl) | Antimycobacterial | Good inhibitors |

| Aryl / Sulfonylaryl | C6-(2-furyl) | Antimycobacterial | Weak activity |

| Various (alkyl, etc.) | C2-amino, C6-O-benzyl | AGT Depletion | Activity preserved |

Comparative SAR Studies with Other Halogenated and Alkylated Purine Analogues

Comparing this compound with other halogenated and alkylated purine analogues provides a broader understanding of SAR.

Halogen Substitution: The reactivity of halopurines in cross-coupling reactions generally follows the order I > Br > Cl. chem-soc.si The reaction of 9-benzyl-6-iodopurine with phenylboronic acid is rapid. chem-soc.si While 6-chloropurines are also effective substrates, the corresponding 6-iodopurines can give better yields in certain Suzuki couplings. chem-soc.si At the C2 position, a chloro substituent can be more beneficial for some activities than an amino group, as seen in antimycobacterial compounds. nih.gov

Alkylated and Arylated Analogues: The introduction of alkyl or aryl groups, particularly at the C2 and C6 positions, significantly impacts receptor affinity and selectivity. For adenosine receptors, C2-alkynyl groups can enhance affinity. acs.org Specifically, a C2-(phenylethynyl) group on a C6-methyl purine nucleoside resulted in a potent A₃AR ligand. acs.org In contrast, for A₂AAR, a hydrophobic C2-substituent coupled with an unsubstituted N⁶-amino group is favorable. nih.govacs.org

C6-alkylated purines, which lack the traditional hydrogen-bond-donating amino group, have been shown to retain surprising affinity for the A₃AR. nih.govacs.org This indicates that the loss of the hydrogen bond from the exocyclic amine can be compensated for by other interactions, such as those provided by a rigid N9-substituent or an extended C2-substituent. acs.org 6-Arylpurine ribonucleosides have demonstrated significant cytostatic activity, whereas the corresponding 2-amino-6-aryl derivatives and their aglycones were inactive, emphasizing the subtle interplay between all three positions of substitution. chem-soc.si

In Vitro Biological Evaluation and Mechanistic Studies of 2 Amino 9 Benzyl 6 Iodopurine Analogues

Antiviral Activity Assessments in Cellular Models

Derivatives of 2-amino-9-benzyl-6-iodopurine have been investigated for their efficacy against a range of viruses, demonstrating the potential of this chemical class in antiviral drug discovery.

Anti-HCV Activity Profiling

Analogues of this compound have been explored for their ability to inhibit the replication of the Hepatitis C virus (HCV). Notably, 6-hetarylpurine ribonucleosides have shown high anti-HCV effects. avcr.cz The synthesis of these compounds often involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 6-position of the purine (B94841) ring. avcr.cz While some nucleoside analogues have been identified as potent inhibitors of HCV RNA replication, it is important to note that not all derivatives exhibit this activity. acs.org For instance, a series of 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosides, including purine derivatives, did not demonstrate any anti-HCV activity. nih.gov

The structure-activity relationship studies indicate that modifications at both the purine base and the sugar moiety are critical for antiviral potency. acs.org

Antirhinovirus Efficacy Studies

A series of 6-anilino-9-benzyl-2-chloropurines, structurally related to this compound, were synthesized and evaluated for their activity against rhinovirus. nih.gov These compounds were generally prepared through the reaction of 9-benzyl-2,6-dichloro-9H-purine with the appropriate aniline (B41778). nih.gov Structure-activity relationship analyses revealed that compounds bearing small, lipophilic substituents at the para position of the aniline ring were effective inhibitors of rhinovirus serotype 1B. nih.gov Several of these analogues also displayed good activity against four representative rhinovirus serotypes. nih.gov Further studies on 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine showed that while the parent compound was highly active, the 8-amino and 8-bromo analogues were less potent. researchgate.netresearchgate.net

Anticancer and Cytostatic Effects in Cell Lines

The purine scaffold is a well-established pharmacophore in cancer chemotherapy. Analogues of this compound have been evaluated for their ability to inhibit cancer cell growth and modulate key cellular enzymes.

Inhibition of Cancer Cell Proliferation

Various 6-substituted purine derivatives have demonstrated significant cytostatic and cytotoxic activity against a panel of cancer cell lines. For instance, 6-arylpurine ribonucleosides have shown strong cytostatic activity. avcr.cz In contrast, the corresponding 9-(2-deoxy-β-D-erythro-pentofuranosyl), 9-(5-deoxy-β-D-ribo-furanosyl), and acyclic nucleoside analogues of 6-phenylpurines did not exhibit considerable cytostatic effects, highlighting the crucial role of the ribofuranosyl moiety for this activity. researchgate.net

Newly synthesized 6-substituted amino-9-(β-d-ribofuranosyl)purine analogues have also been screened for their anticancer activity. nih.gov One particular N6-(4-trifluoromethylphenyl)piperazine analog demonstrated promising cytotoxicity against human epithelial cancer cells, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with IC50 values ranging from 1-4 μM. nih.gov This compound was found to be more cytotoxic than the standard chemotherapeutic agents 5-fluorouracil (B62378) and fludarabine (B1672870) in these cell lines. nih.gov

The table below summarizes the cytotoxic activity of a selected potent nucleoside analog against various hepatocellular carcinoma cell lines. nih.gov

| Cell Line | Compound IC50 (μM) |

| Huh7 | 1 |

| Mahlavu | 3 |

| FOCUS | 1 |

Derivatives of 6-morpholino- and 6-amino-9-sulfonylpurine have also shown the ability to inhibit the growth of various human carcinoma, leukemia, and lymphoma cells. mdpi.com These compounds were found to induce apoptosis in leukemia cells. mdpi.com

Modulatory Effects on Enzyme Systems (e.g., Kinases)

Purine analogues are known to interact with a variety of enzymes, including kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. While direct studies on this compound's effect on kinases are not extensively detailed in the provided results, the broader class of purine derivatives is well-documented as kinase inhibitors. researchgate.net For example, 2,6,9-trisubstituted purines have been investigated for their inhibition of cyclin-dependent kinases (CDKs), such as CDK2. researchgate.net

Additionally, some purine derivatives have been shown to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which can enhance the efficacy of certain anticancer drugs. nih.gov For efficient AGT depletion, a benzyl (B1604629) group attached through an exocyclic oxygen at the 6-position of a 2-aminopurine (B61359) derivative was found to be a key structural feature. nih.gov

Antibacterial and Antifungal Screening of Derivatives

The therapeutic potential of this compound analogues extends to infectious diseases caused by bacteria and fungi.

6-Arylpurines have been reported to possess anti-mycobacterial activity. researchgate.net Specifically, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) was identified as a potent inhibitor of Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL. researchgate.net This compound also exhibited relatively low cytotoxicity and was active against several drug-resistant strains of M. tuberculosis. researchgate.net The structure-activity relationship studies indicated that 9-benzylpurines with a 2-furyl moiety at the 6-position were generally the most effective in vitro inhibitors of M. tuberculosis growth. researchgate.net

The table below presents the antimycobacterial activity of selected 6-aryl-9-benzylpurine derivatives. researchgate.net

| Compound | Substituent at C6 | MIC (µg/mL) against M. tuberculosis H37Rv |

| 9-benzyl-2-chloro-6-(2-furyl)purine | 2-Furyl | 0.78 |

While the provided search results focus heavily on the antibacterial, specifically antimycobacterial, activity of purine derivatives, there is less specific information available regarding their antifungal properties. Further screening of this class of compounds would be necessary to fully evaluate their potential as antifungal agents.

Modulation of DNA Repair Mechanisms (e.g., O6-Alkylguanine-DNA Alkyltransferase Depletion)

Analogues of this compound, particularly those with a benzyl group attached via an oxygen atom at the 6-position, are potent modulators of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT is a crucial suicide enzyme that protects the genome by removing alkyl groups from the O-6 position of guanine (B1146940) in DNA, a common site of damage by alkylating agents. researchgate.netnih.gov The genotoxicity and cytotoxicity of O6-methylguanine lesions are largely due to their recognition by the mismatch repair system, which can lead to futile repair cycles and cytotoxic double-strand breaks. nih.gov By depleting AGT, these purine analogues can enhance the efficacy of certain anticancer alkylating drugs. nih.gov

The key analogue in this context is O6-benzylguanine (O6-BG), which is structurally similar to this compound, differing at the C6 substituent. wikipedia.org O6-benzylguanine acts as a suicide inhibitor, rapidly and irreversibly inactivating AGT. nih.govwikipedia.org Studies on a series of O6- and S6-substituted purine derivatives have elucidated the structural features necessary for efficient AGT depletion. For potent activity, a 2-aminopurine scaffold is required with an allyl or benzyl group attached through an exocyclic oxygen at the C6 position. nih.gov The presence of a benzyl group at the N9 position, as seen in this compound, is generally compatible with activity, whereas substitution at the N7 position leads to a complete loss of activity. nih.gov

Derivatives with a sulfur linkage at C6, such as 2-amino-6-(benzylthio)purine, were found to be inactive, highlighting the importance of the C6-oxygen linkage for effective AGT inactivation. nih.gov The inactivation of AGT by O6-benzylguanine is significantly more rapid and potent compared to O6-methylguanine, a natural substrate for the enzyme. nih.gov This potentiation of alkylating agent cytotoxicity by depleting AGT is a key mechanism of action for these analogues. nih.gov

| Compound Class | Substitution at C6 | Substitution at N9 | Activity (AGT Depletion) |

|---|---|---|---|

| O6-benzylguanine derivatives | -O-benzyl | -H, -ribosyl, -deoxyribosyl, various alkyl/benzyl groups | High |

| O6-allylguanine | -O-allyl | -H | Moderate |

| S6-substituted purines | -S-benzyl | -H | Inactive |

| 7-substituted O6-benzylguanine | -O-benzyl | (Substituted at N7 instead of N9) | Inactive |

Investigation of Other Enzyme and Receptor Interactions

While the primary focus of research on 2-aminopurine analogues has been on AGT, their structural similarity to endogenous purines like adenine (B156593) and guanine suggests potential interactions with a wide range of other enzymes and receptors. researchgate.netgu.se Purine derivatives are known to interact with protein kinases, which use the purine-containing molecule ATP as a cofactor, and with adenosine (B11128) receptors. researchgate.netchem-soc.si

The introduction of aryl groups to the purine scaffold, a common feature in this class of analogues, can facilitate selective interactions with hydrophobic regions in the active sites of enzymes like kinases. chem-soc.si For instance, various 2,6,9-trisubstituted purines have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net

Furthermore, substituted purine nucleosides have been extensively studied for their affinity to adenosine receptors (A1, A2A, A2B, and A3). nih.gov The specific substitution pattern on the purine ring and the nature of the group at the N9 position are critical determinants of receptor affinity and selectivity. For example, studies on related 2,6,9-trisubstituted purines have demonstrated their potential as antagonist ligands for human A2A receptors. researchgate.net Although direct studies on this compound are limited in this context, its structure suggests it could be a candidate for interaction with ATP-binding sites or adenosine receptors, warranting further investigation. The reactivity of the 6-iodo group also allows for further chemical modification to create diverse libraries of compounds for screening against various biological targets. chem-soc.siavcr.cz

Mechanistic Insights from Cell-Free and Cellular Assays

Mechanistic studies using both cell-free extracts and intact cells have provided a detailed understanding of how O6-benzylguanine analogues function. In cell-free extracts from HT29 colon tumor cells, O6-benzylguanine demonstrated potent and rapid depletion of AGT activity. nih.gov This effect was mirrored in studies with intact HT29 cells, where complete loss of AGT activity occurred within 15 minutes of exposure to a low micromolar concentration (5 µM) of O6-benzylguanine. nih.gov This is substantially more efficient than O6-methylguanine, which required much higher concentrations and longer incubation times to achieve a lesser effect. nih.gov

Researchers have also designed prodrug versions of these inhibitors to achieve selective AGT depletion in specific tumor environments, such as hypoxic regions. researchgate.netresearchgate.net For example, a 2-nitro-6-benzyloxypurine analogue was synthesized, which is over 2000-fold weaker than O6-benzylguanine as an AGT inhibitor under normal oxygen conditions. researchgate.net However, under hypoxic conditions, cellular reductase enzymes can reduce the nitro group to the essential 2-amino group, thereby activating the compound to O6-benzylguanine and leading to localized AGT depletion. researchgate.net This mechanism has been demonstrated in various cell lines, where the prodrug is reduced to yield O6-benzylguanine, sensitizing cells to alkylating agents specifically under oxygen-deficient conditions. researchgate.net

These cell-based assays confirm that the primary mechanism for enhancing chemotherapy is the depletion of AGT, which prevents the repair of DNA damage caused by alkylating agents. nih.gov The rapid and complete inactivation of AGT by compounds like O6-benzylguanine makes them effective tools for studying DNA repair and for potential therapeutic applications. nih.govwikipedia.org

| Compound | Cell Line | Concentration for Max. Effect | Time to Max. Effect | Resulting AGT Depletion |

|---|---|---|---|---|

| O6-benzylguanine | HT29 Human Colon Tumor | 5 µM | 15 min | 100% |

| O6-methylguanine | HT29 Human Colon Tumor | >100 µM | 4 hr | ~80% |

Computational and Analytical Chemistry in 2 Amino 9 Benzyl 6 Iodopurine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized 2-Amino-9-benzyl-6-iodopurine. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen frameworks.

In ¹H NMR spectra of related purine (B94841) derivatives, characteristic signals confirm the presence of the benzyl (B1604629) group and the purine core. For instance, the protons of the benzyl methylene (B1212753) group (CH₂) typically appear as a singlet, while the aromatic protons of the phenyl ring produce signals in the aromatic region of the spectrum. The purine protons, such as H-8, also exhibit distinct chemical shifts. rushim.ru

¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, in similar purine structures, the carbon atom attached to the iodine (C-6) is significantly shifted, providing clear evidence of its substitution.

Table 1: Representative NMR Data for Related Purine Structures

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Purine H-8 | ~8.1 | ~145.1 |

| Benzyl CH₂ | ~5.5 | ~46.8 |

| Aromatic C-H | ~7.3 | ~127.0-130.4 |

| Purine C-2 | - | ~151.4 |

| Purine C-4 | - | ~151.6 |

| Purine C-5 | - | ~129.4 |

| Purine C-6 | - | ~147.7 |

| Purine C-8 | - | ~146.1 |

Note: Data is generalized from various purine derivatives and serves as an illustrative example. rushim.ruscielo.org.mxresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the IR spectrum would display characteristic absorption bands.

Key expected vibrations include the N-H stretching of the amino group, C=N stretching within the purine ring, and C-I stretching. The presence of the benzyl group would be confirmed by aromatic C-H and C=C stretching vibrations. For example, in similar amino-purine structures, N-H stretching vibrations are typically observed around 3350 cm⁻¹, and C=N stretching appears near 1650 cm⁻¹. The C-I stretch in related iodo-purines is found at lower frequencies, approximately 550 cm⁻¹.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition and exact mass of a molecule with high accuracy. For this compound, HR-MS provides an accurate mass measurement that can confirm its molecular formula, C₁₂H₁₀IN₅. labshake.com This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. royalsocietypublishing.org Fragmentation patterns observed in the mass spectrum can also offer structural information by revealing how the molecule breaks apart.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is influenced by the conjugated purine ring system and the attached chromophores. The pH of the solution can also affect the UV-Vis spectrum of purine derivatives due to protonation or deprotonation of the nitrogen atoms in the purine ring. d-nb.info Studies on similar purine derivatives show that electronic transitions typically occur in the range of 200-300 nm. ijcrcps.comibna.ro

Advanced Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.comnih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra, which can be compared with experimental data to validate the structure. scirp.org

Determine Electronic Properties: Analyze the distribution of electrons, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Predict Reactivity: Employ conceptual DFT-based reactivity indices, such as electrophilicity and nucleophilicity, to predict how the molecule will behave in chemical reactions. mdpi.com The electron-donating amino group and the electron-withdrawing iodine atom, along with the benzyl group, will have specific influences on the reactivity of the purine ring, which can be quantified through DFT. researchgate.netresearchgate.net

By combining these advanced computational and analytical techniques, researchers can achieve a thorough and accurate characterization of this compound, laying the groundwork for further investigation into its chemical behavior and potential applications.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how this compound and related compounds interact with biological targets at a molecular level. These techniques provide insights into the binding modes and stability of the ligand-protein complexes, guiding the design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For purine derivatives, this has been used to understand their interaction with various enzymes, including kinases. researchgate.net For instance, docking studies on inhibitors of Src tyrosine kinase, a protein involved in cancer progression, have helped to identify the key structural determinants for their interaction. researchgate.net Although specific docking studies for this compound are not widely published, studies on structurally similar 9-benzylpurine derivatives reveal common binding patterns. Typically, the purine core forms hydrogen bonds with amino acid residues in the hinge region of the kinase active site, while the benzyl group at the N9 position occupies a hydrophobic pocket. researchgate.netnih.gov The substituents at the C2 and C6 positions can be modified to enhance binding affinity and selectivity.

The general process for these computational studies is summarized below:

| Step | Description | Objective |

| 1. Preparation | The 3D structures of the ligand (this compound) and the target protein are prepared. This involves generating or retrieving the structures and optimizing them. | To ensure realistic starting conformations for the simulation. |

| 2. Molecular Docking | The ligand is placed into the binding site of the protein using a docking algorithm, which samples a large number of possible orientations and conformations. | To predict the most likely binding mode and estimate the binding affinity. |

| 3. Scoring | Docking poses are ranked using a scoring function that estimates the binding free energy. | To identify the most stable and likely binding conformation. |

| 4. Molecular Dynamics | The top-ranked ligand-protein complex is subjected to an MD simulation in a simulated physiological environment (water, ions). | To evaluate the stability of the complex over time and analyze the detailed interactions. |

| 5. Analysis | The trajectory from the MD simulation is analyzed to calculate properties like root-mean-square deviation (RMSD), hydrogen bond occupancy, and binding free energies. | To understand the dynamics of the interaction and refine the binding hypothesis. |

These computational approaches are instrumental in the rational design of new drugs, allowing researchers to prioritize compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This approach is foundational in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby rationalizing the time and cost of drug development. imist.ma

For purine derivatives, QSAR studies have been successfully applied to understand and predict their activity as receptor ligands or enzyme inhibitors. nih.govnih.gov For example, QSAR studies on 9-benzyl-6-dimethylamino-9H-purines revealed that the nitrogen of the five-membered ring and polar substituents are important for binding to the benzodiazepine (B76468) receptor. nih.gov The models suggested the receptor possesses a strong nucleophilic center and a polar site, along with a hydrophobic pocket that accommodates the benzyl group. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection : A series of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is chosen. For this compound, this would involve a set of related 2,6,9-substituted purines.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. imist.ma

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. imist.ma

In a hypothetical QSAR study for a series of 2-amino-9-benzylpurine derivatives targeting a specific kinase, the model might look like this:

Biological Activity (log 1/IC₅₀) = c₀ + c₁(σ) + c₂(logP) + c₃*(MR)**

Where:

σ (Sigma) represents the electronic effect of the substituent at the C6 position.

logP represents the lipophilicity of the molecule.

MR (Molar Refractivity) represents the steric bulk of the C6 substituent.

c₀, c₁, c₂, c₃ are the regression coefficients determined from the analysis.

The table below illustrates hypothetical data for such a QSAR analysis, showing how different substituents at the C6 position could influence activity.

| Compound | C6-Substituent | Biological Activity (log 1/IC₅₀) | σ (Hammett Constant) | logP | Molar Refractivity (MR) |

| 1 | -I | 5.8 | 0.18 | 3.5 | 19.5 |

| 2 | -Cl | 5.5 | 0.23 | 3.2 | 11.0 |

| 3 | -Br | 5.7 | 0.23 | 3.4 | 13.9 |

| 4 | -OCH₃ | 4.9 | -0.27 | 2.8 | 12.9 |

| 5 | -CH₃ | 5.1 | -0.17 | 3.1 | 10.6 |

QSAR models provide valuable insights into the key molecular features required for biological activity, guiding the synthesis of new derivatives with improved potency. nih.gov For this compound, a QSAR model could help to determine if the iodo group at the C6 position is optimal or if other substituents with different electronic or steric properties might lead to better biological outcomes.

Kinetic Studies of Reaction Pathways and Mechanisms

Kinetic studies of the reaction pathways involving this compound and related halopurines are crucial for understanding their reactivity and for optimizing synthetic procedures. The iodine atom at the C6 position is a good leaving group, making this position susceptible to various transformations, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. avcr.cznih.govacs.org

Kinetic studies of SNAr reactions with 6-halopurine nucleosides have shown that the reactivity of the halogen at the C6 position is highly dependent on the nucleophile and the reaction conditions. acs.org For reactions with amines, the general reactivity order is often F > Br > Cl > I. However, for weakly basic amines like aniline (B41778), the reaction can be autocatalytic, and the order can change. The addition of an acid catalyst can eliminate the induction period and alter the reactivity order again, for example to F > I > Br > Cl. acs.org This highlights the complexity of predicting reactivity without empirical kinetic data.

The mechanism of SNAr at the C6 position of the purine ring proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C6 carbon, forming a tetrahedral intermediate which then expels the halide ion to restore aromaticity. The rate of this reaction is influenced by the electron-withdrawing nature of the purine ring system and the stability of the leaving group.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also extensively used to modify the C6 position of iodopurines. chem-soc.si Kinetic studies in this area focus on the rates of the different steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The reaction of 9-benzyl-6-iodopurine with phenylboronic acid has been noted to proceed rapidly. chem-soc.si In di- or trihalopurines, the relative reactivity of the different halogen positions is key for regioselective synthesis. For instance, in 9-benzyl-6-chloro-2-iodopurine, Suzuki-Miyaura coupling occurs selectively at the C2 position due to the greater reactivity of the iodo group compared to the chloro group under these conditions. avcr.cz Conversely, in 2,6-dichloropurines, the reaction occurs preferentially at the C6 position. avcr.cz

The table below summarizes the relative reactivity for different reaction types involving halopurines.

| Reaction Type | Substrate | Reagents | Primary Product Position | Relative Reactivity Trend | Reference |

| SNAr | 6-Halopurine Nucleoside | BuNH₂/MeCN | C6 | F > Br > Cl > I | acs.org |

| SNAr | 6-Halopurine Nucleoside | Aniline/TFA/MeCN | C6 | F > I > Br > Cl | acs.org |

| Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | PhB(OH)₂ | C6 | C6 > C2 | avcr.cz |

| Suzuki-Miyaura | 9-Benzyl-6-chloro-2-iodopurine | PhB(OH)₂ | C2 | C2(I) > C6(Cl) | avcr.czchem-soc.si |

| Negishi Coupling | 6-Halopurine Nucleoside | Organozinc reagents | C6 | I > Cl | byu.edu |

These kinetic and mechanistic insights are essential for the rational design of synthetic routes to novel purine derivatives, allowing chemists to control the regioselectivity of reactions and maximize the yields of desired products. avcr.czbyu.edu

Future Prospects and Emerging Research Avenues for 2 Amino 9 Benzyl 6 Iodopurine

Development of Novel and Sustainable Synthetic Routes

The utility of 2-Amino-9-benzyl-6-iodopurine and its analogues is highly dependent on efficient and sustainable synthetic methods. Future research will likely focus on moving away from harsh reaction conditions and towards greener, more scalable processes.

Key areas of development include:

Greener Iodination Techniques: Traditional iodination methods can involve harsh reagents. Emerging research points towards more environmentally benign approaches. For example, methods using molecular iodine with ultrasonication or mechanical grinding, which have been successfully applied to other heterocycles like pyrimidines, could be adapted for purine (B94841) synthesis. mdpi.com Another promising route is the Sandmeyer iodination using cesium iodide, which is considered a more effective and environmentally safer alternative to diiodomethane (B129776) for transforming purin-2-amines into 2-iodopurines. thieme-connect.de

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, efficiency, and scalability. The synthesis of this compound and its subsequent modifications could be adapted to flow reactors, allowing for precise control over reaction parameters and minimizing waste.

Catalytic Cross-Coupling Advances: The iodine atom at the C6 position is a key handle for diversification via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. avcr.czchem-soc.si Future work will focus on using more efficient and stable next-generation catalysts (e.g., those based on N-heterocyclic carbenes) that can operate at lower catalyst loadings and in greener solvents. Studies on the regioselectivity of dihalopurines, such as the preferential reaction at the C2-iodine over a C6-chlorine, provide a strategic basis for designing complex, multi-substituted purines. avcr.czresearchgate.net

Enzymatic Synthesis: Biocatalysis represents an ultimate green chemistry approach. While challenging, the development of engineered enzymes (e.g., halogenases or nucleoside phosphorylases) could one day enable the direct and highly selective synthesis of iodinated purine nucleosides, from which this compound could potentially be derived.

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Green Iodination | Reduced environmental impact, improved safety | mdpi.comthieme-connect.de |

| Flow Chemistry | Enhanced scalability, safety, and efficiency | General trend in modern synthesis |

| Advanced Catalysis | Higher yields, lower costs, milder conditions | avcr.czchem-soc.siresearchgate.net |

| Enzymatic Routes | High selectivity, aqueous conditions, sustainability | google.com |

Exploration of Untapped Biological Targets and Disease Indications

While purine analogues are well-established as anticancer and antiviral agents, the specific potential of this compound derivatives is still being uncovered. The compound serves as a valuable starting point for exploring new therapeutic areas.

Emerging disease indications and targets include:

Neurodegenerative and Age-Related Diseases: Research indicates that certain purine derivatives can protect cells from various forms of stress and may have applications in treating age-related and neurodegenerative disorders. upol.cz The versatility of the this compound scaffold allows for the creation of derivatives that could be tested for activity against targets relevant to Alzheimer's or Parkinson's disease.

Inhibitors of Protein-Protein Interactions (PPIs): The purine scaffold can be used as a template to mimic secondary protein structures like the α-helix. gu.se Specifically, 2,6,9-substituted purines have been evaluated as potential inhibitors of the p53/MDM2 interaction, a critical target in oncology. gu.se This opens a promising avenue for designing novel cancer therapeutics.

Anti-parasitic Agents: The purine salvage pathway is essential for the survival of protozoan parasites like Plasmodium falciparum (the causative agent of malaria), which cannot synthesize purines on their own. nih.gov Therefore, enzymes in this pathway are attractive drug targets. This compound can be used to generate libraries of compounds to screen for inhibitors of this vital parasitic pathway.

Kinase Inhibition: Many purine derivatives are known to function as ATP-competitive kinase inhibitors. researchgate.net Given the central role of kinases in cell signaling and disease, particularly cancer, designing novel kinase inhibitors from the this compound template remains a highly active area of research. nih.govnih.gov

| Potential Therapeutic Area | Rationale/Target | Supporting Evidence |

| Neurodegeneration | Cellular protection against stress | upol.cz |

| Oncology (PPIs) | Mimicking α-helices to disrupt oncogenic interactions (e.g., p53/MDM2) | gu.se |

| Infectious Disease (Malaria) | Targeting the essential purine salvage pathway in parasites | nih.gov |

| Oncology/Inflammation | ATP-competitive inhibition of protein kinases (e.g., CDKs, Bcr-Abl) | researchgate.netnih.govnih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

The true potential of the this compound scaffold can be unlocked by integrating it with modern drug discovery platforms. Its structure is ideally suited for the generation of large, diverse chemical libraries.

Combinatorial Library Synthesis: The reactive C6-iodine is a versatile functional handle. Using palladium-catalyzed cross-coupling reactions, a vast array of chemical moieties (aryl, alkyl, amino, and thiol groups) can be introduced at this position. This allows for the creation of large libraries of 2,6,9-trisubstituted purines from a single, common intermediate. researchgate.net This approach is far more efficient than synthesizing each compound individually.

High-Throughput Screening (HTS): The development of HTS assays for new molecular targets has significantly boosted interest in purine derivatives. upol.cz Libraries generated from this compound can be rapidly screened against panels of biological targets, such as kinases, metabolic enzymes, or G-protein coupled receptors, to identify initial "hit" compounds. nih.govbellbrooklabs.comontosight.ai This synergy between combinatorial synthesis and HTS accelerates the pace of drug discovery.

Advancements in Analytical and Computational Tools for Purine Research

Progress in understanding and developing purine-based compounds is heavily reliant on sophisticated analytical and computational methods.

Analytical Techniques: The characterization of this compound and its derivatives requires a suite of advanced analytical tools. High-Performance Liquid Chromatography (HPLC) is used for purification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are essential for unambiguous structure determination. researchgate.net High-resolution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides highly sensitive and accurate quantification of these compounds in complex biological matrices. creative-proteomics.com Advanced platforms like multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) represent the cutting edge of high-throughput analysis. acs.org

Computational Chemistry: In silico tools are becoming indispensable for rational drug design.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be used to correlate the structural features of purine derivatives with their biological activity, guiding the design of more potent compounds. nih.govnih.gov